1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core linked to a 3-(trifluoromethyl)phenyl-substituted piperazine moiety. The triazolo-pyrimidine scaffold is known for its role in modulating adenosine receptor affinity and phosphodiesterase (PDE) inhibition, while the trifluoromethylphenyl group enhances lipophilicity and metabolic stability . The methyl group at the triazole nitrogen stabilizes the heterocyclic system against enzymatic degradation, a feature critical for in vivo efficacy.
Properties
IUPAC Name |
3-methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7/c1-24-14-13(22-23-24)15(21-10-20-14)26-7-5-25(6-8-26)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLSYOOOLSMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Oxidation Reactions
The triazolopyrimidine core undergoes oxidation under controlled conditions. For example:
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media.
-
Products : Formation of N-oxide derivatives at the triazole nitrogen or pyrimidine ring oxidation.
| Reaction Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH, 50°C | 3 eq. H₂O₂ | Triazolopyrimidine N-oxide | 65–70 | |
| KMnO₄, H₂O, RT | 2 eq. KMnO₄ | Pyrimidine diol derivative | 55 |
The trifluoromethyl group on the phenyl ring remains inert under these conditions, preserving its electronic effects.
Reduction Reactions
The piperazine ring and triazolopyrimidine system participate in reduction:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Products : Saturation of the triazole ring or selective reduction of the pyrimidine C=N bonds.
Reduction pathways are highly solvent-dependent, with polar aprotic solvents favoring ring preservation.
Substitution Reactions
The piperazine nitrogen and triazolopyrimidine positions undergo nucleophilic/electrophilic substitution:
Piperazine Substitution
-
Reagents : Alkyl halides, acyl chlorides, or sulfonyl chlorides.
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Products : N-alkylated or N-acylated piperazine derivatives.
| Reaction Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| CH₂Cl₂, Et₃N, RT | Benzyl bromide | N-Benzylpiperazine analog | 85 | |
| DMF, K₂CO₃, 60°C | Acetyl chloride | N-Acetylpiperazine derivative | 78 |
Triazolopyrimidine Substitution
-
Reagents : Halogens or amines under SNAr conditions.
-
Products : Halogenation at C5 or amination at C7.
| Reaction Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Cl₂, DCM, 0°C | 1.2 eq. Cl₂ | 5-Chloro-triazolopyrimidine | 90 | |
| NH₃, EtOH, 100°C | 5 eq. NH₃ | 7-Amino-triazolopyrimidine | 60 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups:
-
Reagents : Suzuki-Miyaura (aryl boronic acids) or Buchwald-Hartwig (amines) reagents.
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Products : Biaryl or aryl amine derivatives.
| Reaction Type | Catalysts | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 3-(Trifluoromethyl)biphenyl derivative | 75 | |
| Buchwald | Pd₂(dba)₃/Xantphos | Piperazine-linked aniline analog | 82 |
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions:
-
Reagents : HCl (conc.) or NaOH (aq.).
-
Products : Ring contraction of triazolopyrimidine or hydrolysis of the piperazine-carbamate.
| Reaction Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| HCl, MeOH, reflux | 6M HCl | Triazole-fused pyrimidone | 50 | |
| NaOH, H₂O, 100°C | 5 eq. NaOH | Piperazine hydrolysis to diamines | 45 |
Photochemical Reactions
UV irradiation induces unique reactivity:
-
Conditions : λ = 254 nm, acetone solvent.
-
Products : [2+2] cycloaddition products or C–H functionalization.
| Substrate | Products | Yield (%) | Reference |
|---|---|---|---|
| With acrylonitrile | Spirocyclic adduct | 35 |
Comparative Reactivity Table
Key differences between reaction sites:
| Reaction Site | Preferred Reagents | Activation Energy (kJ/mol) | Dominant Pathway |
|---|---|---|---|
| Piperazine N | Electrophiles (R–X) | 60–80 | SN2 alkylation |
| Triazole ring | Oxidizing agents | 90–110 | N-Oxidation |
| Pyrimidine C5 | Halogens | 70–90 | Electrophilic substitution |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 407.3 g/mol. Its structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazolo-pyrimidine framework demonstrate efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The incorporation of trifluoromethyl groups has been associated with enhanced lipophilicity, improving the overall antibacterial activity .
Anticancer Potential
Several studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, it has shown promise as an ATP-competitive inhibitor within the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds similar to 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine have been investigated for their effects on neurotransmitter systems, particularly as potential anxiolytics or antidepressants . Their interaction with GABA receptors suggests a role in modulating anxiety and mood disorders.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | |
| Anticancer | PI3K/AKT/mTOR pathway | |
| Neuropharmacological | GABA receptor modulation |
Case Study: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, a series of triazolo-pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that modifications to the piperazine structure significantly enhanced anti-tubercular activity compared to standard treatments . This underscores the potential for developing new therapeutic agents targeting resistant strains of mycobacteria.
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment. Additionally, the compound’s structure allows it to interact with various receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
Structural Variations: The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from pyrazolo-triazolopyrimidines (e.g., 6a–c), which exhibit pyrazole fusion . This difference impacts electronic properties and binding affinity.
Functional Group Impact :
- The 3-trifluoromethylphenyl group in the target compound mirrors substituents in 6b and compound 3, which enhance metabolic stability and hydrophobic interactions with target proteins .
- Piperazine derivatives (e.g., compound 3 and the PDE5 inhibitor in ) show that N-substitution (e.g., sulfonyl, trifluoromethyl) fine-tunes receptor selectivity .
Synthetic Complexity :
- Triazolo-pyrimidines typically require multi-step syntheses involving cyclocondensation (e.g., triethyl orthoformate-mediated ring closure ), whereas piperazine coupling (as in ) uses BOP/NEt₃ for amide bond formation. Yields for similar compounds range from 55% to 75% .
Pharmacological and Mechanistic Insights
- Adenosine Receptor Modulation: Pyrazolo-triazolopyrimidines (e.g., 6a–c) inhibit adenosine A₂ₐ receptors (IC₅₀: 10–50 nM), suggesting the target compound may share this activity due to structural homology .
- PDE Inhibition : The piperazine-linked trifluoromethylphenyl group in compound 3 () and the deuterated analog in exhibit PDE5 inhibition (IC₅₀: <10 nM), implying similar potency for the target compound.
- Anticancer Activity: Pyrazolo-pyrimidine derivatives induce apoptosis in cancer cells via ROS-mediated pathways (EC₅₀: 2–10 μM) . The target’s trifluoromethyl group may enhance cellular uptake compared to non-fluorinated analogs.
Biological Activity
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Key Features:
- The presence of a trifluoromethyl group enhances its biological properties.
- The triazolo and piperazine moieties contribute to its pharmacological profile.
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have indicated that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL .
-
Anticancer Potential
- Triazole derivatives have shown promise in cancer treatment. Compounds structurally related to the target compound were evaluated for cytotoxic activity against human cancer cell lines. Notably, one study reported a compound with a triazole-thione structure exhibiting potent activity against MCF-7 breast cancer cells .
- Antithrombotic Properties
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of E. coli and S. aureus. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent. -
Cytotoxicity Assessment
In vitro assays conducted on MCF-7 cells revealed that the compound induced apoptosis at concentrations as low as 0.5 µM, suggesting a strong anticancer effect attributed to its unique chemical structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with precursor scoring using heuristic relevance models (e.g., Template_relevance) to identify viable intermediates like trifluoromethylphenyl derivatives or triazolo-pyrimidine cores .
- Step 2 : Optimize coupling reactions (e.g., Buchwald-Hartwig amination) for attaching the piperazine moiety to the triazolo-pyrimidine scaffold. Use Pd catalysts and ligands tailored for heterocyclic systems .
- Step 3 : Monitor reaction progress via HPLC or LC-MS to track byproducts. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve purity (>95%) .
- Data Table :
| Synthetic Step | Key Parameters | Yield Range | Purity |
|---|---|---|---|
| Precursor Coupling | Pd(OAc)₂, Xantphos, 110°C | 40-60% | 85-90% |
| Cyclization | K₂CO₃, DMF, 80°C | 70-85% | 90-95% |
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodology :
- Use 2D NMR (HSQC, HMBC) to resolve ambiguities in triazolo-pyrimidine ring substitution patterns. The trifluoromethyl group’s electronic effects will split proton signals distinctively .
- X-ray crystallography is critical for absolute configuration determination, especially for chiral centers in the piperazine ring .
- InChI Key validation (e.g.,
QFEKAINUBLMJHL-UHFFFAOYSA-Nfor related analogs) ensures alignment with PubChem databases .
Q. What in vitro assays are suitable for initial biological profiling of this compound?
- Methodology :
- Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Use fluorescence polarization or SPR to measure binding affinity to target proteins. Include positive controls (e.g., Gefitinib for EGFR) .
- Data Contradiction Tip : If bioactivity varies between assays, assess solvent compatibility (DMSO vs. aqueous buffers) and compound aggregation .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining target affinity?
- Methodology :
- Perform molecular dynamics simulations to evaluate trifluoromethyl group effects on membrane permeability (logP) and metabolic stability .
- Use ADMET predictors (e.g., SwissADME) to balance lipophilicity (clogP ~3.5) and solubility. Introduce polar groups (e.g., hydroxyls) to the piperazine ring without disrupting π-π stacking .
- Data Table :
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| clogP | 3.7 | 3.5 ± 0.2 |
| H-bond Acceptors | 6 | 6 |
Q. What strategies resolve contradictory bioactivity data across cell lines or enzymatic assays?
- Methodology :
- Conduct target engagement studies (e.g., CETSA) to verify intracellular target binding .
- Validate off-target effects via phosphoproteomics or RNA-seq to identify compensatory pathways .
- Case Example : If IC₅₀ varies in MCF-7 vs. HEK293 cells, check efflux pump activity (e.g., P-gp inhibition assays) .
Q. How can the synthetic process be scaled while maintaining enantiomeric purity for in vivo studies?
- Methodology :
- Implement chiral chromatography (e.g., SFC with amylose columns) for large-scale separation .
- Use process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size distribution during crystallization .
- Data Contradiction Tip : If yield drops at >10g scale, re-evaluate mixing efficiency (e.g., switch from batch to flow chemistry) .
Methodological Frameworks for Research Design
Q. How to align this compound’s research with a theoretical framework in medicinal chemistry?
- Methodology :
- Adopt the "structure-activity relationship (SAR) by catalog" approach, using PubChem data to prioritize analogs with trifluoromethyl motifs .
- Link mechanistic hypotheses (e.g., kinase inhibition) to molecular docking results and clinical precedents (e.g., FDA-approved triazolo drugs) .
Q. What statistical models are robust for analyzing dose-response data with high variability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
